molecular formula C24H23NO4S B281266 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B281266
M. Wt: 421.5 g/mol
InChI Key: QFIHXOPYGNGDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to modulate the release of several neurotransmitters and has been implicated in a variety of physiological processes, including pain sensation, anxiety, and memory.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, which can affect neuronal excitability and synaptic plasticity. It has also been shown to modulate the release of GABA and dopamine, which can have an impact on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release. However, one limitation is that it may not accurately reflect the complex interactions between neurotransmitters in vivo, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide, including its potential role in the treatment of neurological disorders such as depression, anxiety, and addiction. It may also be useful in the development of new drugs that target mGluR7. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-acetyl-2-methylnaphthofuran-5-ol, followed by the addition of ammonia and subsequent purification. The final product is a white powder with a purity of over 98%.

Scientific Research Applications

N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and dopamine, and has been studied for its potential role in the treatment of several neurological disorders, including depression, anxiety, and addiction.

properties

Molecular Formula

C24H23NO4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C24H23NO4S/c1-13-10-15(3)22(11-14(13)2)30(27,28)25-21-12-20-23(16(4)26)17(5)29-24(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3

InChI Key

QFIHXOPYGNGDNR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C

Origin of Product

United States

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